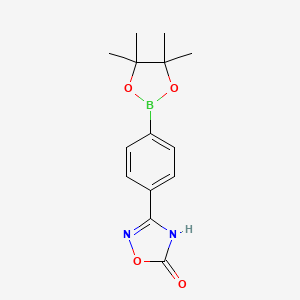

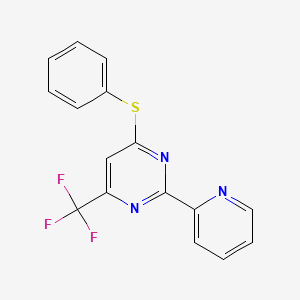

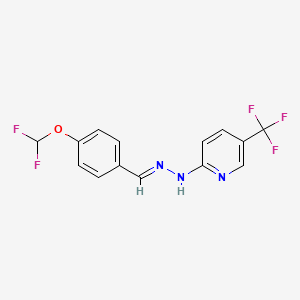

![molecular formula C26H16N2O3S B2988754 N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide CAS No. 477485-84-0](/img/structure/B2988754.png)

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Benzothiazole synthesis is a well-studied field. A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Other methods include the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) for the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides .Scientific Research Applications

Chemosensors for Cyanide Anions

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide and its derivatives exhibit promising applications as chemosensors for cyanide anions. Research demonstrates that these compounds, due to their unique structural characteristics, can undergo a Michael addition reaction, enabling them to recognize cyanide anions. This interaction results in a noticeable color change and fluorescence quenching, which can be easily observed with the naked eye, providing a straightforward and effective method for detecting cyanide anions in various environments (Wang et al., 2015).

Antimicrobial Activity

Another significant area of application for this compound derivatives is in antimicrobial activity. Studies have shown that these compounds exhibit considerable antibacterial and antifungal properties. Their structural design allows for interaction with microbial cells, leading to potential use in the development of new antimicrobial agents. This is critical in the context of increasing resistance to existing antibiotics and the need for new therapeutic options (Raval et al., 2012).

Near-IR Harvesting Organic Sensitizers

The derivatives of this compound have also found applications as near-infrared (Near-IR) harvesting organic sensitizers. These compounds are designed to exhibit intense and broad absorption bands in the red/NIR wavelength region, making them suitable for use in solid-state dye-sensitized solar cells (SS-DSSCs). Their electronic and optical properties, as determined by DFT/TDDFT calculations, support their utility in enhancing the efficiency of solar energy conversion devices (Kim et al., 2010).

Mechanism of Action

properties

IUPAC Name |

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16N2O3S/c1-28-21-12-10-16-7-3-5-9-18(16)23(21)32-26(28)27-24(29)20-14-19-17-8-4-2-6-15(17)11-13-22(19)31-25(20)30/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGWSRLCDOCIFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC5=C(C=CC6=CC=CC=C65)OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

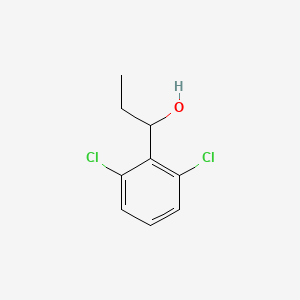

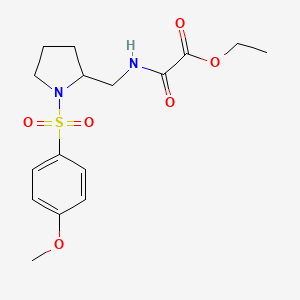

![(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2988672.png)

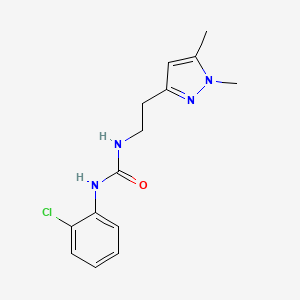

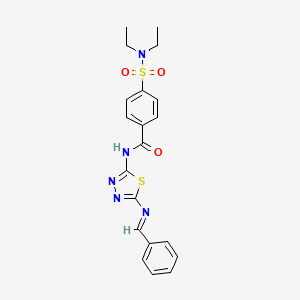

![1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2988677.png)

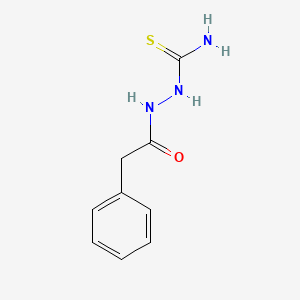

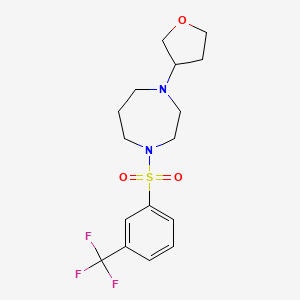

![[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B2988683.png)

![6-Hydroxybenzo[d][1,3,2]benzodioxaphosphepine 6-oxide](/img/structure/B2988689.png)